molecular formula C16H30O2 B11722729 2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecadeuteriohexadec-9-enoic acid

2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecadeuteriohexadec-9-enoic acid

Cat. No.: B11722729
M. Wt: 268.49 g/mol
InChI Key: SECPZKHBENQXJG-QGQMVISYSA-N
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Description

2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecadeuteriohexadec-9-enoic acid is a deuterated fatty acid derivative Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecadeuteriohexadec-9-enoic acid typically involves the deuteration of hexadec-9-enoic acid. This can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction conditions generally include a controlled temperature and pressure to ensure selective deuteration at the desired positions.

Industrial Production Methods

Industrial production of deuterated compounds often involves large-scale catalytic hydrogenation processes. The use of high-pressure reactors and efficient catalysts allows for the production of significant quantities of deuterated fatty acids. The purity and yield of the final product can be optimized through careful control of reaction parameters and purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecadeuteriohexadec-9-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding deuterated aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond to a single bond, resulting in a fully saturated deuterated fatty acid.

    Substitution: Deuterium atoms can be replaced by other substituents under specific conditions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) is commonly used.

    Substitution: Halogenation reagents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Deuterated aldehydes or carboxylic acids.

    Reduction: Fully saturated deuterated fatty acids.

    Substitution: Various deuterated derivatives depending on the substituent introduced.

Scientific Research Applications

2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecadeuteriohexadec-9-enoic acid has several scientific research applications:

    Chemistry: Used as a model compound to study the effects of deuteration on reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace the incorporation and metabolism of fatty acids in biological systems.

    Medicine: Investigated for its potential therapeutic effects, including its role in modulating lipid metabolism and reducing oxidative stress.

    Industry: Utilized in the development of deuterated drugs and materials with enhanced stability and performance.

Mechanism of Action

The mechanism of action of 2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecadeuteriohexadec-9-enoic acid involves its interaction with various molecular targets and pathways. Deuterium substitution can alter the bond strength and reaction rates, leading to changes in the compound’s biological activity. The compound may interact with enzymes involved in fatty acid metabolism, affecting their activity and stability. Additionally, deuteration can reduce the rate of oxidative degradation, enhancing the compound’s stability and efficacy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecadeuteriohexadec-9-enoic acid is unique due to its deuterium content, which imparts distinct physical and chemical properties. Unlike fluorinated compounds, deuterated compounds are often used in biological and medical research due to their biocompatibility and ability to provide insights into metabolic processes.

Properties

Molecular Formula

C16H30O2

Molecular Weight

268.49 g/mol

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecadeuteriohexadec-9-enoic acid

InChI

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-8H,2-6,9-15H2,1H3,(H,17,18)/i9D2,10D2,11D2,12D2,13D2,14D2,15D2

InChI Key

SECPZKHBENQXJG-QGQMVISYSA-N

Isomeric SMILES

[2H]C([2H])(C=CCCCCCC)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O

Canonical SMILES

CCCCCCC=CCCCCCCCC(=O)O

Origin of Product

United States

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